molecular formula C22H21N3O3S B2593270 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203212-49-0

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2593270
CAS RN: 1203212-49-0
M. Wt: 407.49
InChI Key: KGNPBVLOUPLBBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted ureas, which includes “1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea”, can be achieved by a simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .

Scientific Research Applications

Agricultural Applications

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, related to the sulfonylurea class, has been studied for its effects in agriculture. One significant application is in the control of broadleaf weeds in crops like corn, sorghum, and cereal grains. Research has shown that the soil pH and water content significantly affect the dissipation rates of sulfonylurea herbicides, like prosulfuron, which shares a similar structure (Hultgren, Hudson, & Sims, 2002).

Chemical Synthesis and Reactivity

This compound is also integral in the synthesis of various derivatives in chemical research. For instance, it has been used in the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, highlighting its reactivity and utility in creating complex organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Elkholy & Morsy, 2006).

Antimicrobial and Antiproliferative Properties

Compounds related to 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea have demonstrated notable antimicrobial activities. Certain derivatives have been found to possess potent histone deacetylase (HDAC) inhibitory properties, which are vital in cancer research, specifically in suppressing the growth of prostate cancer cells (Liu et al., 2015).

Neurological Research

In neurological research, derivatives of this compound have been synthesized and evaluated for their inhibitory potency in phenylethanolamine N-methyltransferase (PNMT), showing remarkable potency and selectivity. This highlights its potential application in the study of neurological disorders and the development of related therapies (Grunewald, Romero, & Criscione, 2005).

Material Science and Electronics

Moreover, compounds structurally related to 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea have been explored in material science, particularly in the development of electron-transport materials for organic light-emitting diodes (OLEDs). Such research offers insights into the design of more efficient and sustainable electronic devices (Jeon, Earmme, & Jenekhe, 2014).

Mechanism of Action

Target of Action

The primary target of the compound 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1) . The CRAC channel is considered a novel target for the treatment of immune disorders and allergies .

Mode of Action

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea interacts with its target, the CRAC channel, by specifically inhibiting ORAI1 . This inhibition results in a decrease in calcium influx .

Biochemical Pathways

The compound’s action on the CRAC channel affects the calcium signaling pathway. By inhibiting ORAI1, the compound reduces calcium influx, which in turn can affect various downstream cellular processes that rely on calcium as a signaling molecule .

Pharmacokinetics

Its ability to inhibit calcium influx suggests that it can penetrate cell membranes to interact with its intracellular target, orai1

Result of Action

The inhibition of the CRAC channel by 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea leads to a decrease in calcium influx . This can have various molecular and cellular effects, depending on the specific cell type and the role of calcium signaling in that cell. For example, in immune cells, this could potentially lead to a decrease in the production of certain cytokines, such as IL-2 .

properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-13-14-21-17(16-19)8-7-15-25(21)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNPBVLOUPLBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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